

Literature review on Terazosin and its related substances

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Compound of Interest

Compound Name: *Terazosin dimer impurity dihydrochloride*

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Terazosin and Its Related Substances: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

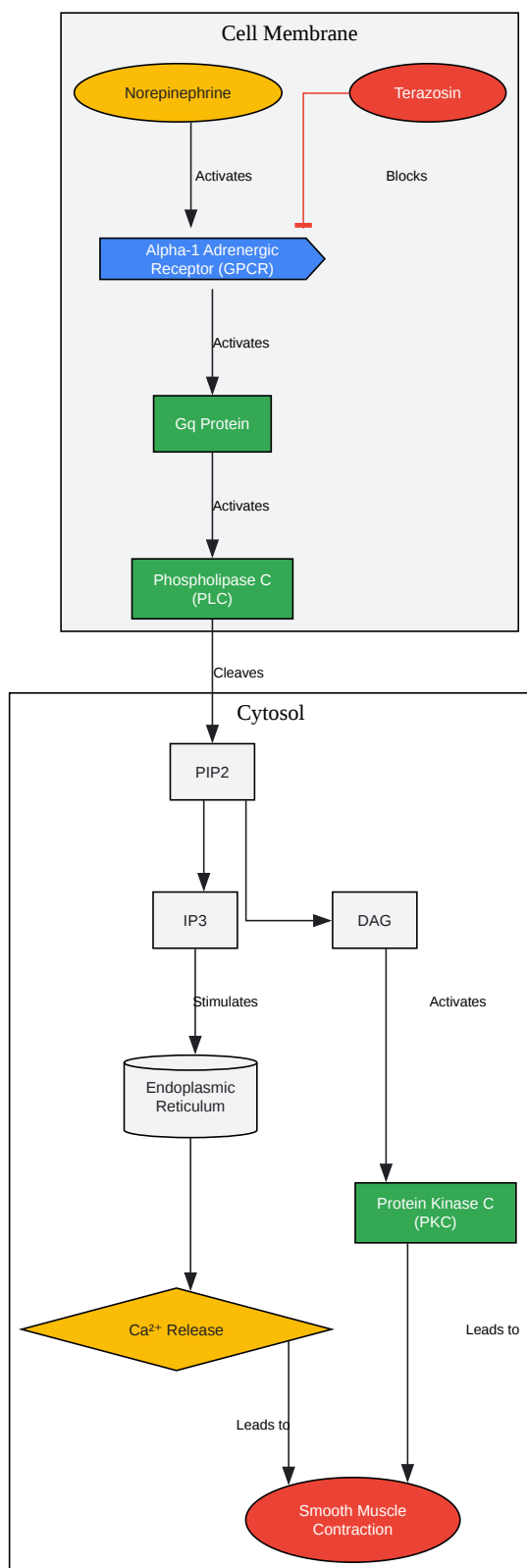
This technical guide provides a comprehensive review of Terazosin, a selective alpha-1 adrenergic receptor antagonist. It delves into its core mechanism of action, pharmacokinetic profile, clinical efficacy, and the landscape of its related substances. Detailed experimental methodologies and visualized signaling pathways are presented to support advanced research and drug development efforts.

Core Mechanism of Action

Terazosin's primary therapeutic effects in treating benign prostatic hyperplasia (BPH) and hypertension stem from its competitive antagonism of alpha-1 adrenergic receptors.^{[1][2]} By blocking these receptors in the smooth muscle of the prostate, bladder neck, and blood vessels, it induces muscle relaxation and vasodilation.^{[1][3]}

1.1 Alpha-1 Adrenergic Blockade Signaling Pathway Activation of the alpha-1 adrenergic receptor by catecholamines like norepinephrine initiates a Gq protein-coupled signaling cascade. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction. Terazosin inhibits this entire pathway by blocking the initial receptor activation.[1]

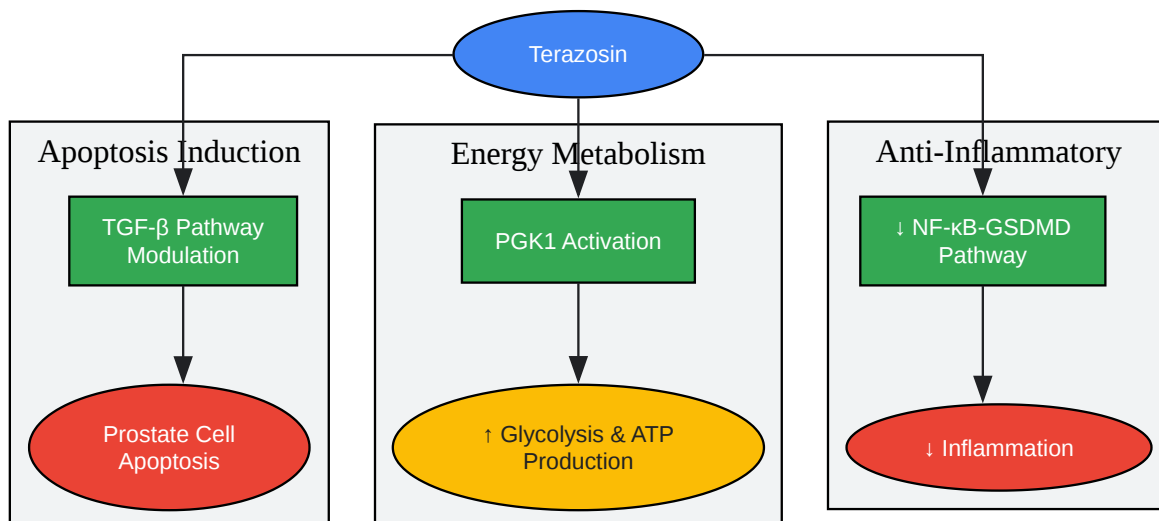


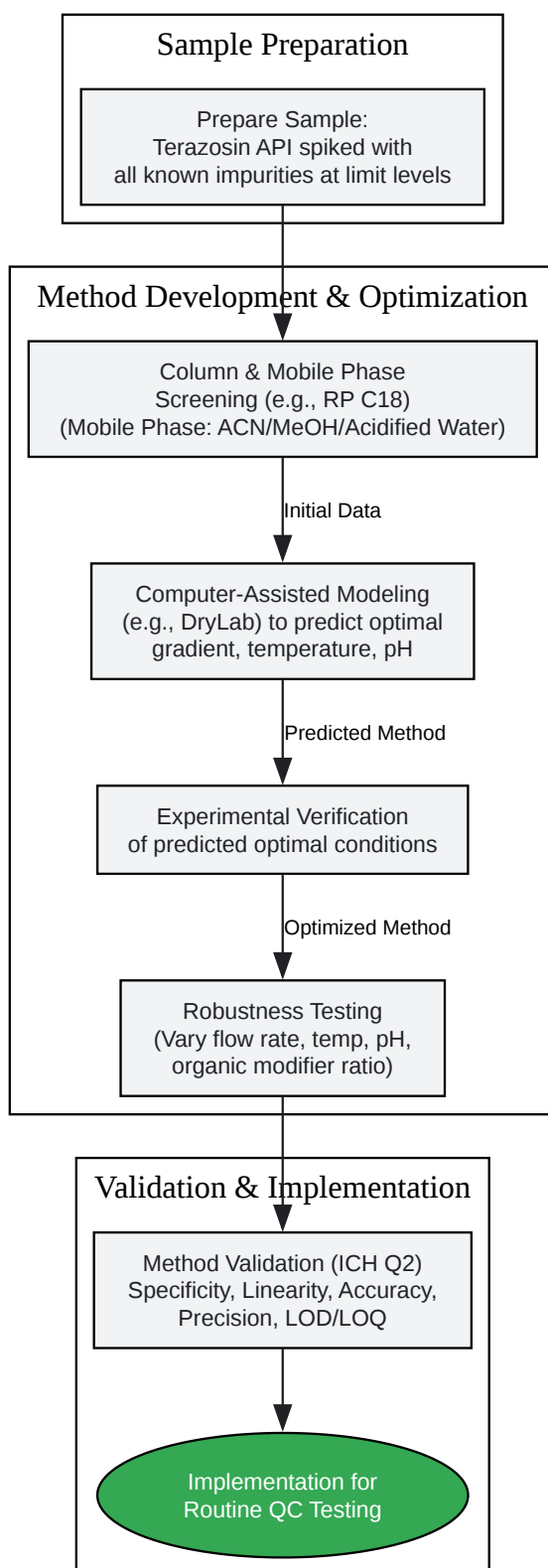
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Caption: Alpha-1 adrenergic receptor signaling pathway and its inhibition by Terazosin.

1.2 Non-Adrenergic Mechanisms Beyond its primary function, research has uncovered additional mechanisms of action for Terazosin:

- **Induction of Apoptosis:** Terazosin, and other quinazoline-based antagonists, can induce apoptosis in prostate smooth muscle cells.^[4] This effect appears to be independent of alpha-1 receptor blockade and may be linked to the quinazoline structure itself, potentially involving the transforming growth factor-beta (TGF- β) signaling pathway.^{[4][5]}
- **PGK1 Activation:** Recent studies have identified phosphoglycerate kinase 1 (PGK1), the first ATP-producing enzyme in glycolysis, as a target of Terazosin.^[6] By activating PGK1, Terazosin can enhance energy metabolism, a mechanism being explored for its neuroprotective potential in conditions like Parkinson's disease.^{[6][7]}
- **Anti-inflammatory Effects:** Evidence suggests Terazosin can exhibit anti-inflammatory properties by downregulating the NF- κ B-GSDMD signaling pathway.^[8]





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